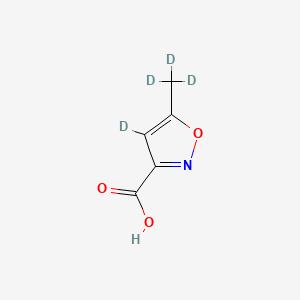

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid

Description

Role of Isotopic Labeling in Probing Molecular Interactions

Isotopic labeling serves as a cornerstone technique for investigating molecular behavior in chemical and biological systems. By substituting specific atoms with their stable or radioactive isotopes, researchers gain insights into reaction pathways, metabolic processes, and structural conformations that are otherwise inaccessible through conventional methods. Deuterium ($$^2\text{H}$$), a stable hydrogen isotope, is particularly valuable due to its minimal kinetic isotope effect and compatibility with nuclear magnetic resonance (NMR) spectroscopy.

In the context of 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic acid, deuterium labeling facilitates the study of hydrogen-deuterium exchange dynamics. For example, replacing protium with deuterium at the methyl and carboxylic positions allows researchers to monitor how the compound interacts with solvents, enzymes, or other reactants without significantly altering its chemical properties. This approach has been instrumental in characterizing the compound’s stability in aqueous environments and its binding affinities to biological targets.

A key application of deuterium labeling in isoxazole derivatives involves tracking metabolic pathways. When administered to model organisms, deuterated compounds like 5-Methyl-3-isoxazolecarboxylic-d4 Acid produce metabolites with distinct mass spectrometric signatures, enabling researchers to reconstruct metabolic networks and identify rate-limiting steps. Additionally, deuterium’s NMR-active nucleus permits real-time monitoring of molecular orientation and dynamics in solid-state systems, such as lipid bilayers or polymer matrices.

The minimally perturbative nature of deuterium labeling ensures that the labeled compound retains its native reactivity, making it indispensable for mechanistic studies. For instance, calcium-mediated synthesis of deuterated isoxazoles—a method developed to incorporate deuterium into the 4,5-positions of the heterocyclic ring—relies on isotopic labeling to validate reaction intermediates and optimize yields. By analyzing deuterium distribution in the final product, chemists can infer the regioselectivity of cyclization steps and refine synthetic protocols.

Strategic Importance of Isoxazole Derivatives in Bioactive Compound Design

Isoxazole derivatives occupy a privileged position in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability. The 5-methylisoxazole-3-carboxylic acid scaffold, in particular, has been leveraged to develop compounds with antimicrobial, anticancer, and anti-inflammatory activities. Deuterating this scaffold enhances its utility by improving pharmacokinetic properties and enabling precise tracking in biological systems.

The strategic incorporation of deuterium into the isoxazole ring system modifies the compound’s electronic environment, which can influence its interaction with enzymatic active sites. For example, deuterium’s lower vibrational frequency compared to protium alters the energy landscape of hydrogen-bonding interactions, potentially enhancing binding specificity to target proteins. This property has been exploited in the design of enzyme inhibitors where subtle changes in ligand-protein interactions dictate therapeutic efficacy.

Recent advances in synthetic chemistry have expanded the repertoire of deuterated isoxazole derivatives. A notable example is the one-pot preparation of 4,5-dideuteroisoxazoles from calcium carbide and aldoximes, which achieves deuterium incorporation efficiencies exceeding 90%. This method not only simplifies the synthesis of isotopically labeled compounds but also provides a scalable route for producing derivatives with tailored deuterium patterns. Such innovations are critical for high-throughput screening campaigns that require diverse compound libraries to identify lead candidates.

In drug discovery, deuterated isoxazoles offer advantages in optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The introduction of deuterium at metabolically vulnerable positions—such as the methyl group in 5-Methyl-3-isoxazolecarboxylic-d4 Acid—can slow oxidative metabolism by cytochrome P450 enzymes, thereby extending the compound’s half-life in vivo. This principle, known as the deuterium kinetic isotope effect, has been successfully applied to enhance the therapeutic window of several clinical candidates.

Properties

Molecular Formula |

C5H5NO3 |

|---|---|

Molecular Weight |

131.12 g/mol |

IUPAC Name |

4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D |

InChI Key |

BNMPIJWVMVNSRD-MZCSYVLQSA-N |

Isomeric SMILES |

[2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CC(=NO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Nitrile Oxides to Propargyl Halides

A common approach to synthesize isoxazole rings is via 1,3-dipolar cycloaddition of nitrile oxides generated in situ from N-hydroxyimidoyl chlorides to propargyl halides. This method yields substituted isoxazoles which can be further functionalized.

- Step 1: Generation of nitrile oxides from N-hydroxyimidoyl chlorides.

- Step 2: Cycloaddition with propargyl halides to form 3-substituted isoxazoles.

This method was detailed in the synthesis of isoxazoles such as compounds 11a–f in a recent study, which achieved yields ranging from 44% to 98% depending on the substituents and reaction conditions.

Cyanation and Hydrolysis to Introduce Carboxylic Acid Functionality

After forming the isoxazole core, cyanation is performed on the isoxazole intermediates to introduce a nitrile group, which is then hydrolyzed to the corresponding carboxylic acid.

- Cyanation reagents include dimethylcyanohydrin derivatives.

- Acid hydrolysis converts nitriles to carboxylic acids.

- Esterification with diazomethane can be used to protect the acid group when necessary.

This sequence is critical for installing the carboxyl group at the 4-position of the isoxazole ring.

Specific Synthetic Route Example for 5-Methylisoxazole-3-Carboxylic Acid (Non-Deuterated Analogue)

A closely related non-deuterated compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been synthesized via:

- Reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous zinc chloride.

- Heating the mixture at 60°C without solvent for one hour.

- Subsequent treatment with sodium hydroxide to hydrolyze the ester to the acid.

- Acidification and recrystallization to obtain the pure acid.

This method illustrates the feasibility of solvent-free cycloaddition and hydrolysis steps, which can be adapted for deuterium-labeled analogues by substituting reagents with their deuterated counterparts.

Data Table: Summary of Key Preparation Steps and Yields

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitrile oxide generation | N-hydroxyimidoyl chlorides + base | Nitrile oxide | In situ | Precursor for cycloaddition |

| 2 | 1,3-Dipolar cycloaddition | Propargyl halides, nitrile oxides | Substituted isoxazoles (e.g., 11a-f) | 44–98 | Yields depend on substituents |

| 3 | Cyanation | Dimethylcyanohydrin derivatives | Isoxazole nitriles (e.g., 9a-f) | Moderate | Precursor to carboxylic acid |

| 4 | Acid hydrolysis | Aqueous acid or base | Isoxazole carboxylic acids | High | Converts nitrile to acid |

| 5 | Esterification (optional) | Diazomethane | Isoxazole esters | High | Protects acid group |

| 6 | Deuterium incorporation | Use of CD3 reagents, D2O solvent | Deuterated methyl and acid groups | High isotopic purity | Final labeling step |

Chemical Reactions Analysis

Types of Reactions: 5-Methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a scaffold for the development of drugs that inhibit specific enzymes or receptors. The isoxazole ring’s electronic properties allow it to bind effectively to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Isoxazole carboxylic acids exhibit diverse biological and physicochemical properties depending on substituents and isotopic labeling. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Deuterated vs. Non-Deuterated: Deuterated analogs (e.g., 5-(Methyl-d₃)-3-isoxazole-4-d-carboxylic Acid) exhibit higher molecular weights and improved metabolic stability compared to non-deuterated versions like 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic Acid .

- Substituent Effects: Chlorine or phenoxyphenyl groups enhance lipophilicity and receptor binding, while alkyl chains (e.g., ethyl) alter solubility and membrane permeability .

Biological Activity

5-(Methyl-d3)-3-isoxazole-4-d-carboxylic acid, also known as 3-Carboxy-5-methylisoxazole-d4 or 5-Methyl-3-isoxazolecarboxylic-d4 acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its antimicrobial, anticancer, and immunomodulatory activities, supported by various research findings and case studies.

- Molecular Formula : C6H7NO4

- Molecular Weight : 157.13 g/mol

- CAS Number : [Not specified in the sources]

Antimicrobial Activity

Research indicates that isoxazole derivatives, including 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic acid, exhibit significant antimicrobial properties. In a study assessing various isoxazole derivatives, the compound demonstrated effective inhibition against several bacterial strains such as E. faecalis, P. aeruginosa, and S. typhi. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored in various studies. For instance, compounds similar to 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic acid were tested against different cancer cell lines, showing IC50 values ranging from 7 to 20 µM. These compounds were found to target molecular pathways involved in cancer progression, effectively inhibiting angiogenesis and altering cancer cell signaling pathways .

In particular, studies on hybrid peptides incorporating isoxazole derivatives have shown promising results in solid-phase peptide synthesis, indicating their potential use as therapeutic agents .

Immunomodulatory Activity

Recent investigations into the immunomodulatory effects of isoxazole derivatives revealed that certain compounds can enhance immune responses. A study focusing on the synthesis of hydrazide derivatives of isoxazole reported significant immunomodulatory activities in vitro. These findings suggest that such compounds could be developed as novel immunotherapeutic agents .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- Researchers synthesized various thiourea derivatives of isoxazole and tested their antimicrobial properties against multiple strains.

- The study concluded that certain derivatives exhibited stronger activity than conventional antibiotics, highlighting the therapeutic potential of isoxazole-based compounds .

- Investigation of Anticancer Properties :

- Immunomodulatory Effects :

Q & A

Basic: What synthetic methods are commonly used to prepare deuterated isoxazole carboxylic acids?

Deuterated isoxazole derivatives are typically synthesized via isotopic exchange or by using deuterated precursors. For example, deuterated methyl groups can be introduced via D3-methyl iodide in alkylation reactions. A general approach involves refluxing intermediates (e.g., hydrazides or carbonyl chlorides) with deuterated reagents in acetic acid or DMF, followed by recrystallization for purification . Palladium-catalyzed reductive cyclization, as described for nitroarenes, may also be adapted for deuterated systems by substituting HCO2D as a deuterium source .

Basic: How should isotopic labeling be optimized to ensure stability during synthesis?

Key considerations include:

- Reagent selection : Use high-purity deuterated solvents (e.g., D2O) to minimize proton exchange.

- Reaction conditions : Avoid prolonged heating or acidic environments that promote H/D exchange. For example, storage at 0–6°C is recommended for deuterated esters to maintain isotopic integrity .

- Purification : Recrystallization from non-protic solvents (e.g., DMF/acetic acid mixtures) reduces isotopic dilution .

Advanced: What analytical techniques confirm deuteration position and efficiency?

- NMR spectroscopy : <sup>2</sup>H NMR or <sup>1</sup>H NMR with deuterium decoupling identifies substitution sites (e.g., methyl-d3 groups show singlet peaks due to quadrupolar splitting absence) .

- Mass spectrometry (HRMS) : Isotopic patterns (e.g., M+3 or M+4 peaks) validate deuteration levels. For example, 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) derivatives show distinct fragmentation patterns when deuterated .

- Isotopic ratio analysis : LC-MS with deuterated internal standards quantifies incorporation efficiency .

Advanced: How can reaction yield discrepancies in scaled-up syntheses be resolved?

Common issues and solutions:

- Catalyst loading : Optimize Pd catalyst concentrations (e.g., 1–5 mol%) to balance cost and efficiency in reductive cyclizations .

- Solvent effects : Higher polarity solvents (e.g., acetic acid) improve solubility of intermediates during reflux .

- Isotopic dilution : Use excess deuterated reagents (e.g., D3-methyl iodide) to compensate for proton contamination .

Basic: What safety protocols are critical when handling deuterated isoxazoles?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders or vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How does deuteration affect metabolic stability in pharmacological studies?

Deuterated analogs like 3-Carboxy-5-methylisoxazole-d4 exhibit prolonged metabolic half-lives due to the kinetic isotope effect (KIE), which slows CYP450-mediated oxidation. For instance, deuterated Leflunomide analogs show enhanced stability in liver microsome assays . Validation via in vitro metabolic profiling (e.g., LC-MS/MS) is recommended to quantify isotope-specific effects .

Basic: What challenges arise in purifying deuterated isoxazoles, and how are they addressed?

- Impurity removal : Hydrophobic byproducts (e.g., methyl esters) can be separated via gradient HPLC with C18 columns .

- Recrystallization : Use mixed solvents (e.g., DMF/acetic acid) to enhance crystal lattice formation, improving deuterium retention .

Advanced: How do deuterium substitutions influence the electronic properties of the isoxazole ring?

Deuterium at the 4-position slightly alters electron density due to reduced hyperconjugation. This can be measured via:

- IR spectroscopy : Shifts in C=O stretching frequencies (e.g., 1680 → 1675 cm<sup>-1</sup>) indicate electronic effects .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict changes in HOMO-LUMO gaps, validated experimentally .

Basic: What intermediates are critical in synthesizing deuterated isoxazoles?

- Carbonyl chlorides : For example, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS 25629-50-9) is a precursor for coupling reactions .

- Hydrazides : 5-Methyl-3-isoxazolecarboxylic acid hydrazide (CAS 62438-03-3) facilitates cyclization reactions .

Characterization via FTIR (C=O and N-H stretches) and <sup>13</sup>C NMR confirms intermediate integrity .

Advanced: How can conflicting deuterium incorporation data from mass spectrometry be resolved?

- Calibration standards : Use synthetic deuterated standards (e.g., 97% D) to calibrate MS instruments .

- Error analysis : Apply Gaussian fitting to isotopic peaks to distinguish natural abundance (<sup>13</sup>C) from deuteration signals .

- Cross-validation : Confirm results with <sup>2</sup>H NMR or neutron diffraction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.